molecular formula C16H14N2O3S B3935063 5-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-METHYL-1,3-THIAZOLANE-2,4-DIONE

5-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-METHYL-1,3-THIAZOLANE-2,4-DIONE

Cat. No.: B3935063
M. Wt: 314.4 g/mol
InChI Key: CRPWKHINGPFGOT-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-METHYL-1,3-THIAZOLANE-2,4-DIONE is a complex organic molecule featuring a thiazolidinedione core, a methoxyphenyl group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-METHYL-1,3-THIAZOLANE-2,4-DIONE typically involves multi-step organic reactions. One common route includes the condensation of 4-methoxybenzaldehyde with 1-(1H-pyrrol-2-yl)methanamine to form an intermediate Schiff base. This intermediate is then reacted with 3-methyl-1,3-thiazolidine-2,4-dione under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-METHYL-1,3-THIAZOLANE-2,4-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-METHYL-1,3-THIAZOLANE-2,4-DIONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as diabetes and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-METHYL-1,3-THIAZOLANE-2,4-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with similar core structures, used as antidiabetic agents.

    Pyrrole Derivatives: Compounds with similar pyrrole moieties, known for their biological activities.

Uniqueness

5-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-METHYL-1,3-THIAZOLANE-2,4-DIONE: is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not commonly found in other compounds.

Properties

IUPAC Name

(5E)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-17-15(19)14(22-16(17)20)10-12-4-3-9-18(12)11-5-7-13(21-2)8-6-11/h3-10H,1-2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPWKHINGPFGOT-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=CN2C3=CC=C(C=C3)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-METHYL-1,3-THIAZOLANE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
5-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-METHYL-1,3-THIAZOLANE-2,4-DIONE
Reactant of Route 3
5-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-METHYL-1,3-THIAZOLANE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
5-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-METHYL-1,3-THIAZOLANE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
5-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-METHYL-1,3-THIAZOLANE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-METHYL-1,3-THIAZOLANE-2,4-DIONE

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